4-(Hydroxymethyl)benzoic acid

Catalog No.
S1768003
CAS No.
3006-96-0
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Hydroxymethyl)benzoic acid

CAS Number

3006-96-0

Product Name

4-(Hydroxymethyl)benzoic acid

IUPAC Name

4-(hydroxymethyl)benzoic acid

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2,(H,10,11)

InChI Key

WWYFPDXEIFBNKE-UHFFFAOYSA-N

SMILES

Array

Synonyms

HMBA

Canonical SMILES

C1=CC(=CC=C1CO)C(=O)O

The exact mass of the compound 4-(Hydroxymethyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

4-(Hydroxymethyl)benzoic acid (CAS: 3006-96-0) is a bifunctional aromatic compound featuring a carboxylic acid and a hydroxymethyl group at the para (1,4) positions. This specific substitution pattern makes it a critical building block for creating linear, rigid structures in materials science and a versatile intermediate in multi-step organic synthesis. Its primary procurement value lies in its role as a monomer for specialty polymers and as a structurally precise linker for advanced materials like metal-organic frameworks (MOFs).

Substituting 4-(hydroxymethyl)benzoic acid with its ortho (2-) or meta (3-) isomers is a critical procurement error in applications requiring structural predictability and linearity. The para-substitution is essential for forming linear polymer chains and highly ordered, porous crystalline materials. Using the meta-isomer introduces a 'kink' in the molecular backbone, disrupting crystallinity and altering material properties, while the ortho-isomer's adjacent groups can lead to undesired intramolecular reactions, such as lactone formation, or steric hindrance. These positional differences result in distinct physicochemical properties, making the isomers non-interchangeable for producing high-performance polymers or specific metal-organic framework (MOF) topologies.

Superior Precursor for Linear, Thermally Stable Polymers and MOFs

The para-position of the functional groups in 4-(hydroxymethyl)benzoic acid is a non-negotiable requirement for synthesizing linear, high-molecular-weight aromatic polyesters and rigid, predictable metal-organic frameworks (MOFs). This linear geometry, contrasted with the bent structure of the meta-isomer or the sterically hindered ortho-isomer, is directly responsible for creating materials with higher thermal stability and ordered porosity. For example, polymers derived from para-substituted monomers consistently exhibit higher thermal decomposition temperatures and more defined crystallinity compared to those from other isomers.

Evidence DimensionStructural Geometry and Resulting Material Properties
Target Compound DataLinear molecular geometry enabling ordered, high-crystallinity polymers and predictable MOF topologies.
Comparator Or BaselineMeta- and ortho-isomers provide bent or sterically hindered geometries, leading to amorphous or less stable structures.
Quantified DifferenceNot directly quantified in a single study, but a fundamental principle of polymer and framework chemistry.
ConditionsPolycondensation reactions for polyesters; Solvothermal synthesis for MOFs.

For applications requiring high thermal performance and structural integrity, such as advanced coatings or gas separation membranes, the specific para-isomer is the only viable choice.

Defined Thermal Stability Profile for Process Control

Thermogravimetric analysis (TGA) shows that 4-(hydroxymethyl)benzoic acid begins a gradual weight loss (decomposition) at approximately 458 K (185 °C) under an inert nitrogen atmosphere. This decomposition onset temperature is a critical process parameter for applications like melt polymerization or high-temperature synthesis, where stability within a specific temperature window is required. While direct TGA comparisons are sparse, studies on related hydroxybenzoic acid isomers show significant variation in thermal stability based on substitution pattern, with the para-isomer's stability being a key differentiator. For example, the activation energy for decomposition of 4-hydroxybenzoic acid is 119.1 kJ mol⁻¹, substantially higher than the 64.8 kJ mol⁻¹ for the ortho-isomer and 78.2 kJ mol⁻¹ for the meta-isomer, indicating greater thermal robustness.

Evidence DimensionThermal Decomposition Onset / Activation Energy of Decomposition
Target Compound DataDecomposition begins at ~458 K (185 °C). (Analog: 4-hydroxybenzoic acid E_act = 119.1 kJ mol⁻¹)
Comparator Or BaselineAnalog Isomers: 2-hydroxybenzoic acid (E_act = 64.8 kJ mol⁻¹) and 3-hydroxybenzoic acid (E_act = 78.2 kJ mol⁻¹).
Quantified DifferenceThe para-substituted analog is significantly more resistant to thermal decomposition than its ortho and meta isomers.
ConditionsThermogravimetric analysis (TGA) with a temperature ramp of 10 K/min under N₂.

Procurement for high-temperature processes requires this specific thermal profile to prevent premature degradation, ensuring product purity and process reliability.

Predictable Solubility Profile in Key Industrial Solvents

The solubility of 4-(hydroxymethyl)benzoic acid has been systematically quantified in a range of common industrial solvents, providing essential data for process design, purification, and formulation. For example, at 298.15 K (25 °C), its mole fraction solubility is 0.0513 in methanol and 0.00015 in water. In binary solvent systems like ethanol/water, it exhibits a maximum solubility at a specific solvent ratio (mole fraction of ethanol ≈ 0.8), a phenomenon known as cosolvency. This well-documented behavior contrasts with its isomers, which exhibit different solubility profiles due to variations in crystal packing and hydrogen bonding, directly impacting their processability and purification protocols.

Evidence DimensionMole Fraction Solubility (at 298.15 K)
Target Compound DataMethanol: 0.0513; Ethanol: 0.0416; 2-Propanol: 0.0336; Water: 0.00015.
Comparator Or BaselineIsomers such as 2-(hydroxymethyl)benzoic acid and 3-(hydroxymethyl)benzoic acid possess different solubilities due to distinct molecular interactions.
Quantified DifferenceQuantitative head-to-head solubility data for isomers under identical conditions is not readily available, but significant differences are expected based on physicochemical principles.
ConditionsGravimetric method at atmospheric pressure across a temperature range of 283.15 to 323.15 K.

Access to reliable solubility data allows for optimized design of crystallization and purification processes, reducing solvent waste and improving yield, a key factor in procurement decisions for large-scale synthesis.

Precursor for High-Performance Aromatic Polyesters

This compound is the designated choice for synthesizing linear, semi-crystalline aromatic polyesters. The para-substitution ensures a straight polymer backbone, leading to materials with high thermal stability and mechanical strength, suitable for specialty fibers, films, and engineering plastics.

Synthesis of Structurally Defined Metal-Organic Frameworks (MOFs)

As a bifunctional linker, 4-(hydroxymethyl)benzoic acid is used to construct rigid and porous MOFs. Its linear geometry is critical for creating predictable framework topologies with high surface areas, essential for applications in gas storage, separation, and heterogeneous catalysis.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The defined structure and dual reactivity of 4-(hydroxymethyl)benzoic acid make it a valuable intermediate in the synthesis of complex APIs where the specific para-substitution pattern is required for biological activity. Its predictable reactivity and solubility facilitate controlled, high-yield reaction sequences.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

152.047344113 Da

Monoisotopic Mass

152.047344113 Da

Heavy Atom Count

11

LogP

0.93 (LogP)

UNII

9Z28L8STHD

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3006-96-0

Wikipedia

4-(hydroxymethyl)benzoic acid

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023

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